molecular formula C10H13NO5S B2838028 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid CAS No. 195052-25-6

2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid

Cat. No. B2838028
CAS RN: 195052-25-6
M. Wt: 259.28
InChI Key: AVGHWDMNPUHFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C10H13NO5S . The average mass of this compound is 259.280 and the monoisotopic mass is 259.05144 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H13NO5S/c1-11(7-10(12)13)17(14,15)9-5-3-8(16-2)4-6-9/h3-6H,7H2,1-2H3,(H,12,13) . The SMILES string is CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One application of related sulfonyl compounds involves their role in the synthesis of heterocyclic compounds. For example, methyl esters of phenylalanine and methionine undergo conjugate additions to 1-(p-toluenesulfonyl)hexyne, leading to the formation of various heterocyclic compounds through intramolecular acylation and tautomerization processes. These reactions are pivotal for synthesizing complex molecules with potential applications in medicinal chemistry and drug design (Back & Nakajima, 2000).

Polymeric Material Synthesis

The synthesis and characterization of polymeric materials also benefit from the use of sulfonyl-based compounds. For instance, new diacid monomers such as 2,2′-sulfide bis(4-methyl phenoxy acetic acid) have been synthesized and used to prepare novel series of poly(sulfide-ether-amide)s. These polymers demonstrate good thermal stability and solubility in polar solvents, indicating their potential for various industrial applications (Shockravi et al., 2006).

Development of Surfactants

Sulfonyl derivatives have also been explored for the synthesis of surfactants, such as the expeditious synthesis of 4-sulfoalkanoic acids. These compounds serve as dianionic-headed surfactants with applications ranging from detergents to pharmaceutical formulations, highlighting the versatility and importance of sulfonyl-containing molecules in industrial chemistry (Jiang & Xu, 2017).

Antimicrobial and Cytotoxicity Studies

Studies on bromophenol derivatives from the red alga Rhodomela confervoides, which include sulfonyl functionalities, have explored their antimicrobial and cytotoxic properties. Although some compounds were found inactive against human cancer cell lines and microorganisms, the research underlines the ongoing investigation into sulfonyl compounds for potential therapeutic applications (Zhao et al., 2004).

Safety and Hazards

While specific safety and hazard data for 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid is not available, it’s important to handle all chemical compounds with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(7-10(12)13)17(14,15)9-5-3-8(16-2)4-6-9/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGHWDMNPUHFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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